2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide is a complex organic compound with a molecular formula of C22H16ClN5OS and a molecular weight of 433.92 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, chlorophenyl, and dicyano groups, as well as a sulfanyl and benzylacetamide moiety.
Preparation Methods
The synthesis of 2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of N-methylmorpholine. This reaction proceeds at room temperature to form an intermediate, which is then further reacted under Mannich conditions with primary amines and formaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets. The amino and dicyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar compounds include:
2-{[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of a benzyl group.
2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide: The presence of different substituents on the pyridine ring or the benzyl group can significantly alter the compound’s chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN5OS |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C22H16ClN5OS/c23-18-9-5-4-8-15(18)20-16(10-24)21(26)28-22(17(20)11-25)30-13-19(29)27-12-14-6-2-1-3-7-14/h1-9H,12-13H2,(H2,26,28)(H,27,29) |
InChI Key |
WEXAAQNGNBMRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.